molecular formula C14H15ClN2O4 B3827933 ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE

ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE

Cat. No.: B3827933
M. Wt: 310.73 g/mol
InChI Key: BUDIZLAVCWZRJZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE typically involves the reaction of ethyl acetate with 1-(3-chlorophenyl)-2,5-dioxopyrrolidine-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at a controlled temperature to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE include other pyrrolidine derivatives with different substituents on the phenyl ring or variations in the ester group. Examples include:

  • ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE
  • Mthis compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the 3-chlorophenyl group and the ethyl ester moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-4-9(15)6-10/h3-6,11,16H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDIZLAVCWZRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE
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ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE
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ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE
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ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE
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ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE
Reactant of Route 6
ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE

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